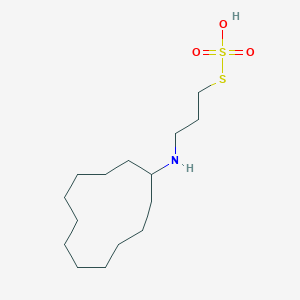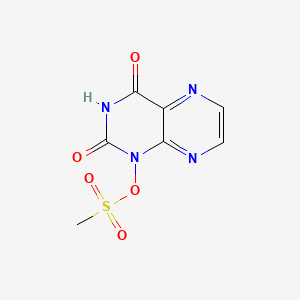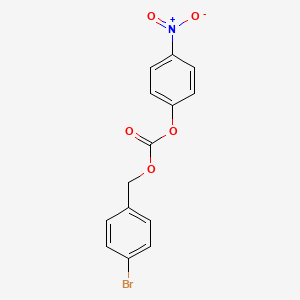
(3-Sulfosulfanylpropylamino)cyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Sulfosulfanylpropylamino)cyclododecane is a complex organic compound that features a cyclododecane ring structure with a sulfosulfanylpropylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Sulfosulfanylpropylamino)cyclododecane typically involves the reaction of cyclododecane with a sulfosulfanylpropylamine derivative. The process may include steps such as sulfonation, amination, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes precise temperature control, pressure regulation, and the use of industrial-grade reagents to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-Sulfosulfanylpropylamino)cyclododecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
(3-Sulfosulfanylpropylamino)cyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of (3-Sulfosulfanylpropylamino)cyclododecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cycloalkanes and sulfonamide derivatives, such as cyclohexane, cyclooctane, and sulfanilamide .
Uniqueness
(3-Sulfosulfanylpropylamino)cyclododecane is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
37018-38-5 |
|---|---|
Fórmula molecular |
C15H31NO3S2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(3-sulfosulfanylpropylamino)cyclododecane |
InChI |
InChI=1S/C15H31NO3S2/c17-21(18,19)20-14-10-13-16-15-11-8-6-4-2-1-3-5-7-9-12-15/h15-16H,1-14H2,(H,17,18,19) |
Clave InChI |
PGOTXBFCPBIKBI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)NCCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)






